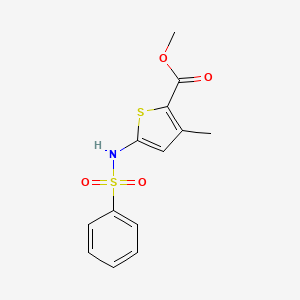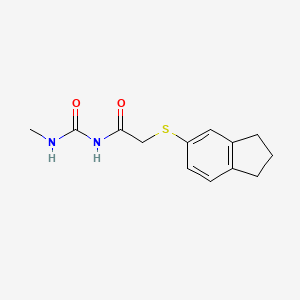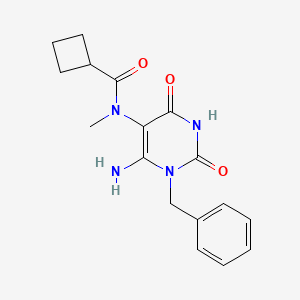
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate, also known as Methyl MTSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound MTSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound MTSB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. This compound MTSB has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound MTSB has been shown to have low toxicity in normal cells, making it a potential candidate for cancer and inflammation treatment.
实验室实验的优点和局限性
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. It has also been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, this compound MTSB has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects on specific pathways and proteins.
未来方向
There are several future directions for research on Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to understand its mechanism of action and to optimize its effectiveness as a therapeutic agent. Additionally, this compound MTSB could be used as a research tool to study the role of histone deacetylases and NF-κB in cancer and inflammation. Finally, the synthesis of this compound MTSB could be further optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion:
This compound 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate is a chemical compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to produce high yields and purity, and it has been studied for its potential as a treatment for cancer and inflammatory diseases. Although its mechanism of action is not fully understood, this compound MTSB has been found to have low toxicity in normal cells and to inhibit the growth and migration of cancer cells. Further research is needed to optimize its effectiveness as a therapeutic agent and to understand its mechanism of action.
合成方法
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. Another method involves the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonamide in the presence of a coupling agent, followed by esterification with methanol. The synthesis of this compound MTSB has been optimized to produce high yields and purity.
科学研究应用
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has shown promising results in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound MTSB has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound MTSB has been investigated for its potential as an antibacterial agent.
属性
IUPAC Name |
methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-8-11(19-12(9)13(15)18-2)14-20(16,17)10-6-4-3-5-7-10/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHWMINWHGQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)

